6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiazolopyrimidine derivatives: These compounds also possess anticancer activities and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-10(11-5-3-2-4-6-11)18-15(21)13-7-14-17-8-12(16)9-20(14)19-13/h2-10H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNKHKNYHSDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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